3-(5-Methylfuran-2-yl)-2-oxopropanoic acid
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Overview
Description
3-(5-Methylfuran-2-yl)-2-oxopropanoic acid is an organic compound featuring a furan ring substituted with a methyl group at the 5-position and a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A related compound with a similar furan ring structure but different functional groups.
5-Methylfuran-2-carboxylic acid: Another compound with a furan ring and a carboxylic acid group at the 2-position.
Uniqueness
3-(5-Methylfuran-2-yl)-2-oxopropanoic acid is unique due to its specific combination of a furan ring with a 2-oxopropanoic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H8O4 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C8H8O4/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
HNYLFGDSNRSBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC(=O)C(=O)O |
Origin of Product |
United States |
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